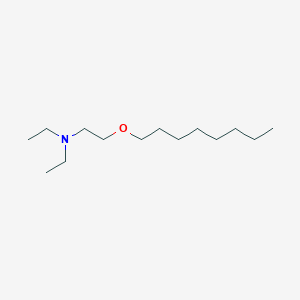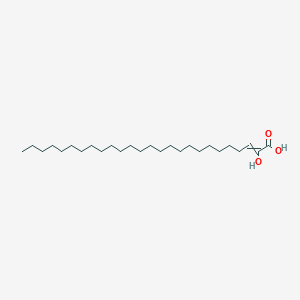![molecular formula C14H28O4Si B14282050 Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane CAS No. 153354-66-6](/img/structure/B14282050.png)
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is a silane-based compound known for its unique structure and versatile applications. This compound is characterized by the presence of an oxabicycloheptane ring, which imparts distinct chemical properties. It is commonly used as a coupling agent and adhesion promoter in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane typically involves the reaction of 2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the following steps:
Preparation of 2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethanol: This intermediate is synthesized through the epoxidation of cyclohexene followed by ring-opening with ethylene glycol.
Reaction with Triethoxysilane: The intermediate is then reacted with triethoxysilane in the presence of a catalyst such as chloroplatinic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Epoxide Ring-Opening: The oxabicycloheptane ring can undergo ring-opening reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring-Opening: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Epoxide Ring-Opening: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to functionalize surfaces and improve the dispersion of nanoparticles.
Biology: Employed in the modification of biomaterials to enhance their properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized as an adhesion promoter in coatings, adhesives, and sealants to improve bonding between different materials.
作用机制
The mechanism of action of Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane involves its ability to form strong chemical bonds with various substrates. The compound’s silane groups can hydrolyze to form silanols, which can then condense to form siloxane bonds with surfaces. This results in improved adhesion and compatibility with different materials. Additionally, the oxabicycloheptane ring can undergo ring-opening reactions, allowing for further functionalization and modification of the compound.
相似化合物的比较
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar structure but with methoxy groups instead of ethoxy groups.
2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane: Contains an epoxycyclohexyl group instead of an oxabicycloheptane ring.
Uniqueness
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is unique due to its specific combination of an oxabicycloheptane ring and triethoxysilane groups. This combination imparts distinct chemical properties, making it highly effective as a coupling agent and adhesion promoter. The presence of the oxabicycloheptane ring also allows for unique reactivity and functionalization options compared to other similar compounds.
属性
CAS 编号 |
153354-66-6 |
|---|---|
分子式 |
C14H28O4Si |
分子量 |
288.45 g/mol |
IUPAC 名称 |
triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane |
InChI |
InChI=1S/C14H28O4Si/c1-4-15-19(16-5-2,17-6-3)11-10-12-8-7-9-13-14(12)18-13/h12-14H,4-11H2,1-3H3 |
InChI 键 |
FPLNVLLOPKZBQX-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCC1CCCC2C1O2)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


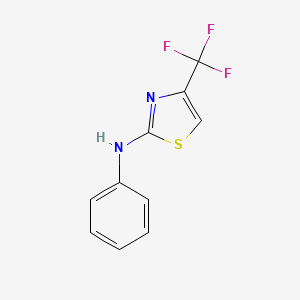
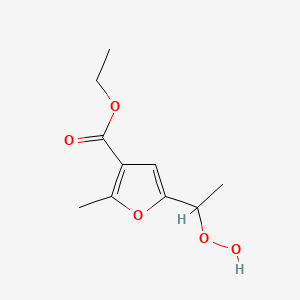
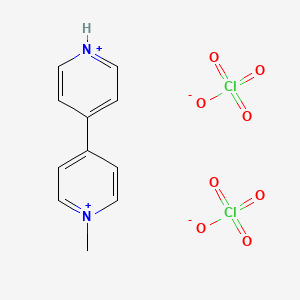
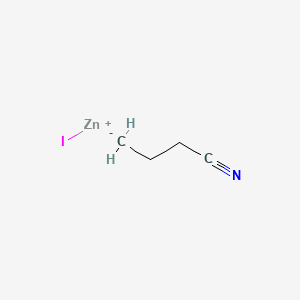
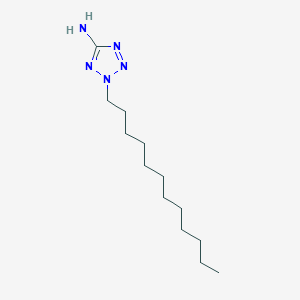
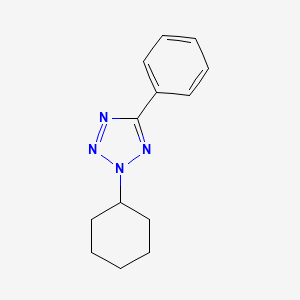

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
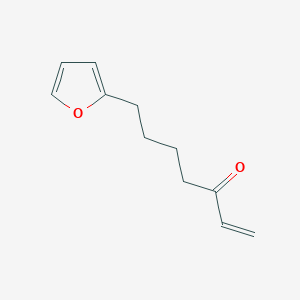
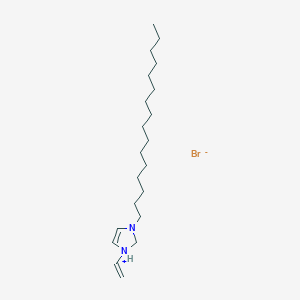
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
